2-(p-tolyloxy)-N,N-dimethylethanamine hydrochloride
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Overview
Description
2-(p-Tolyloxy)-N,N-dimethylethanamine hydrochloride is an organic compound that belongs to the class of amines. It is characterized by the presence of a p-tolyloxy group attached to an ethanamine backbone, with two methyl groups on the nitrogen atom. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(p-tolyloxy)-N,N-dimethylethanamine hydrochloride typically involves the reaction of p-cresol with N,N-dimethylethanolamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: p-Cresol is reacted with N,N-dimethylethanolamine in the presence of a base such as sodium hydroxide.
Step 2: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using continuous flow reactors. This method ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-(p-Tolyloxy)-N,N-dimethylethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines with lower oxidation states.
Substitution: The p-tolyloxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed.
Major Products Formed:
Oxidation: Formation of p-tolyl oxides.
Reduction: Formation of secondary or primary amines.
Substitution: Formation of substituted ethanamines.
Scientific Research Applications
2-(p-Tolyloxy)-N,N-dimethylethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating certain medical conditions.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(p-tolyloxy)-N,N-dimethylethanamine hydrochloride involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 2-(p-Tolyloxy)-N,N-diethylethanamine hydrochloride
- 2-(p-Tolyloxy)-N,N-dimethylpropanamine hydrochloride
- 2-(p-Tolyloxy)-N,N-dimethylbutanamine hydrochloride
Comparison: Compared to its analogs, 2-(p-tolyloxy)-N,N-dimethylethanamine hydrochloride exhibits unique properties due to the presence of the p-tolyloxy group and the specific arrangement of methyl groups on the nitrogen atom. This structural uniqueness contributes to its distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
N,N-dimethyl-2-(4-methylphenoxy)ethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-10-4-6-11(7-5-10)13-9-8-12(2)3;/h4-7H,8-9H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWXLOCMZNABUHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN(C)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80693277 |
Source
|
Record name | N,N-Dimethyl-2-(4-methylphenoxy)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80693277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116447-22-4 |
Source
|
Record name | N,N-Dimethyl-2-(4-methylphenoxy)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80693277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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